molecular formula C14H29N3O3S B4075598 3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide

3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide

Cat. No. B4075598
M. Wt: 319.47 g/mol
InChI Key: GGPLEUUSVSWKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide, also known as AZP, is a chemical compound that has been extensively studied for its potential applications in scientific research. AZP is a synthetic compound that belongs to the class of azocanes, which are known for their unique chemical properties and diverse applications in various fields of research.

Mechanism of Action

The exact mechanism of action of 3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide has been shown to interact with the dopamine and serotonin systems, which are known to play a critical role in regulating mood, motivation, and reward.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide can have a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor binding, and synaptic plasticity. 3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide in laboratory experiments is its high potency and selectivity for certain neurotransmitter systems. This allows researchers to study the effects of specific neurotransmitters and receptors on behavior and cognitive function. However, one limitation of using 3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide is its potential toxicity and side effects, which must be carefully monitored and controlled in experimental settings.

Future Directions

There are a number of potential future directions for research on 3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide, including further studies of its mechanism of action and potential therapeutic applications. Additionally, researchers may explore the use of 3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide as a tool for studying the role of specific neurotransmitter systems in the brain, as well as its potential applications in other fields of research, such as drug discovery and neuroengineering.

Scientific Research Applications

3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide has been shown to have a wide range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Studies have demonstrated that 3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide can modulate the activity of certain neurotransmitters and receptors in the brain, leading to changes in behavior and cognitive function.

properties

IUPAC Name

3-(azocan-1-yl)-N-[2-[methyl(methylsulfonyl)amino]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O3S/c1-16(21(2,19)20)13-9-15-14(18)8-12-17-10-6-4-3-5-7-11-17/h3-13H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPLEUUSVSWKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)CCN1CCCCCCC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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